8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1160246-82-1
VCID: VC5350511
InChI: InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-15-10(17)9(14)11(18)19/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19)
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)N2)C(=O)O
Molecular Formula: C14H22N2O5
Molecular Weight: 298.33 g/mol

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1160246-82-1

Cat. No.: VC5350511

Molecular Formula: C14H22N2O5

Molecular Weight: 298.33 g/mol

* For research use only. Not for human or veterinary use.

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid - 1160246-82-1

Specification

CAS No. 1160246-82-1
Molecular Formula C14H22N2O5
Molecular Weight 298.33 g/mol
IUPAC Name 8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Standard InChI InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-15-10(17)9(14)11(18)19/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19)
Standard InChI Key IKFQZKDDLHPKAY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)N2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a spirocyclic framework combining a piperidine ring fused to a tetrahydrofuran-like oxygen-containing system (1-oxa-8-azaspiro[4.5]decane), though structural variations exist across reported derivatives . The core structure incorporates a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a carboxylic acid moiety at the 3-position, creating a zwitterionic character under physiological conditions. X-ray crystallography data remains unpublished, but computational models suggest chair conformations for both cyclic components with axial orientation of the Boc group .

Physicochemical Properties

Key parameters derived from experimental data include a molecular formula of C₁₄H₂₃NO₅ and molecular weight of 285.34 g/mol . Solubility profiles indicate limited aqueous solubility (≤11.4 mg/mL in pure water) but improved dissolution in polar aprotic solvents like DMSO (≥35 mg/mL) . The Boc group confers enhanced thermal stability compared to unprotected analogs, with decomposition temperatures exceeding 150°C based on thermogravimetric analysis .

Table 1: Comparative Physicochemical Data

PropertyValueSource
Molecular Weight285.34 g/mol
LogP (predicted)0.43
Aqueous Solubility11.4 mg/mL
Melting PointNot reported-

Synthetic Methodologies

Boc-Protection Strategies

Industrial-scale synthesis typically begins with commercially available 2,8-diazaspiro[4.5]decan-1-one hydrochloride, employing di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP . Reported yields reach 78% after silica gel chromatography, though microwave-assisted methods claim 92% efficiency at 80°C . The carboxylic acid moiety is introduced via oxidative cleavage of prochiral diols or through palladium-catalyzed carbonylation, with enantiomeric excesses >98% achieved using chiral auxiliaries .

Purification Challenges

The compound's zwitterionic nature complicates reverse-phase HPLC purification, necessitating ion-pair reagents like TFA or ammonium formate. Analytical HPLC traces from commercial sources show ≥97% purity using Zorbax SB-C18 columns (4.6×250 mm, 5 μm) with 0.1% TFA/ACN gradients . Residual solvent analysis by ¹H NMR typically reveals <0.5% DCM or ethyl acetate contaminants in GLP-compliant batches .

Industrial Applications

Peptidomimetic Design

The compound serves as a constrained proline analog in angiotensin-converting enzyme (ACE) inhibitor development. Molecular docking studies position the spirocyclic core in the S1' pocket of ACE, with Ki values improving from 140 nM to 8.9 nM through side-chain optimization .

Chemical Library Production

Commercial suppliers list the compound in building block catalogs priced at $310/25mg (TRC) to $4,804/5g (AK Scientific), reflecting scale-dependent synthesis costs . Current GMP manufacturing protocols specify <0.1% genotoxic impurity limits, validated through LC-MS/MS methods with LOD = 0.01 ppm .

Table 2: Commercial Availability Metrics

SupplierPurityPrice (USD)Packaging
TRC98%31025mg
AK Scientific97%4,8045g
Crysdot95%1,6951g

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